Marbofloxacin
Übersicht
Beschreibung
Marbofloxacin is a broad-spectrum fluoroquinolone antibiotic that is active against both Gram-negative and Gram-positive bacteria . It is a carboxylic acid and part of the third generation of antibiotic fluoroquinolones . It is used in veterinary medicine and has also been shown to exhibit antileishmanial activity in a canine model .
Synthesis Analysis
This compound is synthesized from 2,3,4,5-tetrafluorobenzoic acid via acyl chlorination, coupling with 3-(N-formylmethylhydrazono)-propionic acid ethyl ester, cyclization, condensation with N-methylpiperazine, hydrolysis by KOH solution, cyclization by formic acid and formaldehyde, and neutralization with aqueous ammonia . The total product yield reaches 47.7% .Molecular Structure Analysis
This compound is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .Chemical Reactions Analysis
This compound, being an antimicrobial, presents both physicochemical (93%) and microbiological (7%) methods in the literature . Among the methods found, 53% are for the analysis of food matrices using preferably HPLC and TLC–MS, 27% are for the analysis of biological matrices and 20% are for the analysis of pharmaceutical matrices, and in both HPLC is preferably used .Physical And Chemical Properties Analysis
This compound is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol . The pKa values are 5.38 and 6.16 .Wissenschaftliche Forschungsanwendungen
Veterinärmedizin: Behandlung von bakteriellen Infektionen
Marbofloxacin ist ein starkes Fluorchinolon-Antibiotikum, das in der Veterinärmedizin weit verbreitet ist. Es ist besonders wirksam gegen eine Reihe von bakteriellen Infektionen bei Tieren, einschließlich derer, die durch Gram-negative, Gram-positive und Mycoplasma spp. Bakterien verursacht werden. Seine geringe Toxizität und die begrenzte Entwicklung bakterieller Resistenzen machen es zu einer bevorzugten Wahl für die Behandlung von Infektionen wie Harnwegsinfektionen, Atemwegsinfektionen und Osteomyelitis .
Pharmakokinetik und Pharmakodynamik (PK/PD)-Modellierung
Im Bereich der Pharmakokinetik und Pharmakodynamik wurde this compound hinsichtlich seiner Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) untersucht. So wurde beispielsweise eine PK/PD-Analyse unter Verwendung der nichtlinearen Mischmodell-Modellierung durchgeführt, um die Wirksamkeit von this compound-Dosierungsregimen zur Behandlung von Ziegenmastitis durch Koagulase-negative Staphylokokken zu bestimmen. Diese Studie lieferte wertvolle Erkenntnisse über das Verhalten des Arzneimittels im Falle einer Infektion und über seine Konzentrations-Wirkungs-Beziehung .
Analytische Chemie: Quantifizierung in verschiedenen Matrizen
Die Quantifizierung von this compound in pharmazeutischen, biologischen und Lebensmittelmatrizen ist entscheidend, um die Qualität und Sicherheit von Produkten zu gewährleisten, die diese Verbindung enthalten. Analytische Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC) und Dünnschichtchromatographie-Massenspektrometrie (TLC-MS) werden häufig eingesetzt. Diese Methoden sind unerlässlich, um das Vorhandensein und die Konzentration des Arzneimittels in verschiedenen Umgebungen zu überwachen und die Einhaltung der Sicherheitsstandards zu gewährleisten .
Antibakterielle Therapie: Verbesserte Bioverfügbarkeit
Die verbesserte Bioverfügbarkeit von this compound im Vergleich zu anderen Antibiotika seiner Klasse macht es zu einem wertvollen Mittel in der antibakteriellen Therapie. Seine verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften ermöglichen eine bessere Absorption und Verteilung im Körper, was zu effektiveren Behandlungsergebnissen führt .
Lebensmittelsicherheit: Rückstandsanalyse
Das Vorhandensein von Antibiotika-Rückständen in Lebensmitteln ist ein wichtiges Problem für die öffentliche Gesundheit. This compound wird auf seinen Rückstandsgehalt in Lebensmitteln analysiert, um potenzielle Gesundheitsrisiken zu vermeiden. Die Entwicklung schneller und nachhaltiger analytischer Methoden für die Rückstandsanalyse ist ein laufender Forschungsbereich, der zu sichereren Lebensmittelversorgungsketten beiträgt .
Veterinärpharmakologie: Mastitisbehandlung bei Ziegen
Eine spezifische Anwendung in der Veterinärpharmakologie ist die Behandlung von Mastitis bei Ziegen. This compound hat sich als wirksam bei der Behandlung dieser Erkrankung erwiesen, wobei Studien seine Fähigkeit belegen, ausreichende Konzentrationen im Blut und in der Milch zu erreichen, was zu einer mikrobiologischen und klinischen Heilung der Tiere führt .
Wirkmechanismus
Target of Action
Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary target of this compound is bacterial DNA gyrase , an enzyme that is essential for replication, transcription, and repair of bacterial DNA .
Mode of Action
This compound’s mode of action is believed to be similar to other fluoroquinolones. It impairs the function of bacterial DNA gyrase, which results in rapid bactericidal activity . This impairment prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells cannot replicate, leading to their death .
Biochemical Pathways
This compound affects the biochemical pathway related to bacterial DNA replication . By inhibiting DNA gyrase, it disrupts the supercoiling process, which is necessary for DNA replication and transcription . This disruption leads to the cessation of these processes, resulting in the death of the bacterial cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). . After administration, this compound is absorbed and distributed throughout the body. The elimination half-life of this compound is approximately 5.12 to 5.55 hours . These properties influence the bioavailability of this compound, determining its effectiveness in treating infections .
Result of Action
The result of this compound’s action is the death of bacterial cells . By inhibiting DNA gyrase, this compound prevents the replication and transcription of bacterial DNA . This leads to the cessation of these processes, resulting in the death of the bacterial cells . This compound is a broad-spectrum bactericidal agent, effective against many gram-negative bacilli and cocci .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by factors such as the presence of other medications, the health status of the patient, and the specific strain of bacteria .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYOAJNDMUVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046600 | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115550-35-1 | |
Record name | Marbofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marbofloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marbofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARBOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.